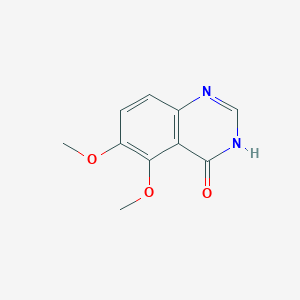

5,6-Dimethoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)10(13)12-5-11-6/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHPJWMXZBVQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CNC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299084 | |

| Record name | 5,6-Dimethoxy-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-98-8 | |

| Record name | 5,6-Dimethoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethoxyquinazolin 4 3h One

Established Synthetic Routes to the 5,6-Dimethoxyquinazolin-4(3H)-one Core

The construction of the this compound scaffold is achieved through various synthetic methodologies, ranging from classical chemical reactions to more contemporary, efficient protocols.

Classical Cyclization Approaches and Condensation Reactions

The traditional and most common methods for synthesizing the quinazolin-4(3H)-one ring system involve the cyclocondensation of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source. For this compound, this typically involves a derivative of 2-amino-5,6-dimethoxybenzoic acid.

One established route involves the reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst like acetic acid. nih.gov This method proceeds by refluxing the reactants in ethanol. nih.gov For more complex or hindered substrates, the reaction can be performed under pressure at elevated temperatures to achieve good yields. nih.gov Another classical approach is the Niementowski quinazoline (B50416) synthesis, which utilizes the reaction of anthranilic acids with amides, often at high temperatures, to form the quinazolinone core. nih.gov

A documented synthesis of 6,7-dimethoxyquinazolin-4(3H)-one, a positional isomer of the title compound, involves heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide (B127407). mdpi.com A similar strategy could be envisioned for the 5,6-dimethoxy isomer starting from the corresponding 2-amino-5,6-dimethoxybenzoate. Another route involves the treatment of methyl 4,5-dimethoxyanthranilate with phosphorous oxychloride in dimethylformamide. google.com

Novel and Green Chemistry Syntheses

In recent years, there has been a shift towards developing more environmentally benign and efficient synthetic methods. Green chemistry approaches for quinazolinone synthesis often focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. For instance, the use of polyethylene (B3416737) glycol (PEG) as a green solvent has been reported for the synthesis of quinazolinones from anthranilamide and various aldehydes. nih.gov

One-pot, multi-component reactions (MCRs) represent another advancement in green synthesis, allowing for the construction of complex molecules in a single step, which reduces waste and improves efficiency. nih.gov For example, a four-component reaction has been developed for the synthesis of related polysubstituted 5,6-dihydroquinazolinones. rsc.org While not directly applied to this compound, these MCRs highlight the potential for novel, greener routes to this class of compounds. nih.govrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govnih.gov The synthesis of quinazolinones is particularly amenable to microwave irradiation. nih.govsemanticscholar.org

The Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be significantly improved using microwave heating. nih.gov For example, the synthesis of a 6,7-disubstituted quinazolin-4(3H)-one was achieved in just 5 minutes under microwave irradiation at 300 W, a significant improvement from the 5 hours of conventional heating required. nih.gov Microwave-assisted synthesis has also been successfully applied to the cyclocondensation of 2-aminobenzamides with ortho-esters using various solid catalysts like montmorillonite (B579905) K-10 or HY-zeolite, often under solvent-free conditions. nih.gov A rapid, microwave-assisted method has also been developed for synthesizing 6-ureido-4-anilinoquinazoline derivatives starting from 2-amino-5-nitrobenzoic acid. asianpubs.org

Precursors and Key Intermediates in the Synthesis of this compound

The synthesis of this compound relies on the availability of specific precursors and the formation of key intermediates. The primary precursor is typically a derivative of 2-amino-5,6-dimethoxybenzoic acid .

Common precursors and their roles are detailed in the table below:

| Precursor/Intermediate | Role in Synthesis |

| 2-Amino-5,6-dimethoxybenzoic acid | The fundamental building block containing the substituted benzene (B151609) ring and the amino group necessary for cyclization. |

| Methyl 2-amino-5,6-dimethoxybenzoate | An ester derivative of the corresponding benzoic acid, often used in condensation reactions. |

| 2-Amino-5,6-dimethoxybenzamide | An amide derivative that can be cyclized with various one-carbon sources like orthoesters or formamide. nih.gov |

| Formamide | A common one-carbon source that provides the C2 and N3 atoms of the quinazolinone ring during cyclization. nih.govmdpi.com |

| Orthoesters (e.g., triethyl orthoformate) | Reagents that react with 2-aminobenzamides to form the quinazolinone ring. nih.gov |

One synthetic pathway to a related compound, 5,6-dimethoxyquinazolin-2(1H)-one, starts from o-vanillin and proceeds through the key intermediate 6-amino-2,3-dimethoxyacetophenone . researchgate.net

Derivatization and Functionalization Strategies of the Quinazolinone Core

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. These modifications can be targeted at the nitrogen atoms (N1 and N3) or the oxygen atom at the C4 position.

Functionalization can also be achieved through oxidative cyclization of a pre-functionalized precursor. For example, 2-(3-butenyl)quinazolin-4(3H)-ones can undergo PIFA-initiated oxidative 5-exo-trig cyclization to yield 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.govbeilstein-journals.org

N-Alkylation and O-Alkylation Regioselectivity Studies

The quinazolin-4(3H)-one scaffold possesses two potential sites for alkylation: the N3 nitrogen atom of the pyrimidinone ring and the O-atom of the C4-carbonyl group. The regioselectivity of alkylation (whether the alkyl group attaches to the nitrogen or the oxygen) is a critical aspect of its derivatization.

Studies on related quinazolinone systems can provide insights into the expected regioselectivity for this compound. The outcome of the alkylation reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Generally, N-alkylation is favored under many conditions, but O-alkylation can be achieved by carefully selecting the reagents and reaction parameters.

For instance, in the synthesis of related quinazoline derivatives, N-methylation was achieved using dimethylsulfate in a mixture of water and THF under microwave activation. semanticscholar.org

Substitution at the C-2 Position

The C-2 position of the quinazolinone ring is a common site for chemical modification to modulate biological activity. Various substituents, including alkyl, aryl, and thio groups, have been introduced at this position using several synthetic strategies.

One common approach involves the cyclization of an appropriately substituted anthranilamide derivative. For instance, the reaction of methyl 4,5-dimethoxyanthranilate with N,N-dimethylacetamide in the presence of phosphorus oxychloride, followed by treatment with ammonium (B1175870) hydroxide, yields 2-methyl-6,7-dimethoxy-4(3H)-quinazolinone. A similar reaction using N,N-dimethylpropionamide affords the 2-ethyl derivative. google.com

Another versatile method for introducing substituents at the C-2 position is through a one-pot direct oxidative condensation of a 2-aminoarylamide with an appropriate aldehyde. For example, the reaction of 2-amino-4,5-dimethoxybenzamide (B1279002) with 3,4-dihydroxybenzaldehyde (B13553) in the presence of molecular iodine in acetonitrile (B52724) can yield 2-(3,4-dihydroxyphenyl)-5,6-dimethoxyquinazolin-4(3H)-one. nih.gov

Furthermore, the introduction of a thioether linkage at the C-2 position can be achieved. For example, 2-(phenoxyacetylthio)-3-aryl-6-bromoquinazoline-4(3H)-ones have been synthesized, suggesting that a similar strategy could be applied to the 5,6-dimethoxy analogue. nih.gov

| Starting Material | Reagents | Product | Reference |

| Methyl 4,5-dimethoxyanthranilate | N,N-dimethylacetamide, POCl₃, NH₄OH | 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone | google.com |

| Methyl 4,5-dimethoxyanthranilate | N,N-dimethylpropionamide, POCl₃, NH₄OH | 2-Ethyl-6,7-dimethoxy-4(3H)-quinazolinone | google.com |

| 2-Amino-4,5-dimethoxybenzamide | 3,4-Dihydroxybenzaldehyde, I₂ | 2-(3,4-dihydroxyphenyl)-5,6-dimethoxyquinazolin-4(3H)-one | nih.gov |

Modification of the Quinazolinone Ring at C-3 Position

The N-3 position of the quinazolinone ring is another key site for structural modification, allowing for the introduction of various substituents that can significantly influence the compound's pharmacological properties.

Alkylation at the N-3 position is a common transformation. For example, treatment of a suitable precursor with gaseous methylamine (B109427) can yield the 3-methyl derivative. Similarly, reaction with isopropylamine (B41738) can introduce an isopropyl group at the N-3 position. google.com The synthesis of 3-amino-6,7-dimethoxyquinazolin-4-one has been accomplished by reacting the corresponding precursor with hydrazine (B178648) hydrate. google.com

N-arylation at the C-3 position has also been explored. While specific examples for the 5,6-dimethoxy derivative are less common in the provided literature, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones highlights the feasibility of introducing and modifying aryl groups at this position. nih.gov This suggests that similar strategies could be adapted for the 5,6-dimethoxy scaffold.

| Starting Material | Reagents | Product | Reference |

| 6,7-dimethoxyquinazolin-4(3H)-one precursor | Methylamine (gas) | 3-Methyl-6,7-dimethoxyquinazolin-4-one | google.com |

| 6,7-dimethoxyquinazolin-4(3H)-one precursor | Isopropylamine | 3-Isopropyl-6,7-dimethoxyquinazolin-4-one | google.com |

| 6,7-dimethoxyquinazolin-4(3H)-one precursor | Hydrazine hydrate | 3-Amino-6,7-dimethoxyquinazolin-4-one | google.com |

Introduction of Diverse Heterocyclic and Aromatic Moieties

The incorporation of various heterocyclic and aromatic systems onto the this compound scaffold is a widely used strategy to explore new chemical space and enhance biological activity. These moieties can be introduced at different positions of the quinazolinone ring, most commonly at C-2 and C-3.

The synthesis of 2-(3,4-dihydroxyphenyl)-5,6-dimethoxyquinazolin-4(3H)-one serves as an excellent example of introducing a substituted aromatic ring at the C-2 position. This was achieved through a one-pot condensation reaction. nih.gov The synthesis of 2-phenylquinazolin-4(3H)-one derivatives has also been extensively studied, with various substituted phenyl rings being introduced. nih.gov

Furthermore, the fusion of other heterocyclic rings to the quinazolinone core has led to the development of novel polycyclic compounds. For instance, the annelation of a triazine ring to the quinazoline system has resulted in the formation of Current time information in Bangalore, IN.rsc.orgnih.govtriazino[2,3-c]quinazolines. nih.gov Another example is the synthesis of pyrimidodiazepine derivatives from quinazoline-chalcone precursors. nih.gov These fused systems often exhibit unique pharmacological profiles.

| Modification Type | Example Moiety | Synthetic Approach | Reference |

| C-2 Aromatic Substitution | 3,4-Dihydroxyphenyl | One-pot condensation of 2-amino-4,5-dimethoxybenzamide and 3,4-dihydroxybenzaldehyde | nih.gov |

| Fused Heterocycle | Current time information in Bangalore, IN.rsc.orgnih.govTriazino | Annelation of a triazine ring to the quinazoline skeleton | nih.gov |

| Fused Heterocycle | Pyrimidodiazepine | Cyclocondensation of quinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine | nih.gov |

Strategies for Lead Compound Synthesis and Analog Generation

The development of new drugs often involves the identification of a "lead compound" followed by the synthesis of numerous analogs to optimize its pharmacological properties. For this compound and its derivatives, several strategies have been employed for lead compound synthesis and analog generation.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, extensive SAR studies on quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR) have guided the synthesis of potent anticancer agents. mdpi.com These studies have highlighted the importance of specific substitutions at the C-4, C-6, and C-7 positions for activity. Similarly, SAR and quantitative structure-activity relationship (QSAR) studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives as α1-adrenoceptor antagonists have provided valuable insights for designing new antihypertensive agents. acs.org

A notable example of lead development is the discovery of Donepezil (marketed as Aricept), a potent acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. The development of this drug involved the synthesis and evaluation of a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, which were designed as rigid analogs of an initial lead compound. nih.gov This demonstrates a successful strategy of scaffold hopping and conformational restriction to improve potency and selectivity.

Hit-to-lead optimization is another key strategy. This process often involves screening a library of compounds to identify initial "hits" with weak activity, followed by systematic chemical modifications to improve their potency and drug-like properties. The optimization of diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) showcases this approach, where systematic SAR studies of different substituents on the pyrimidine (B1678525) ring led to the discovery of potent and selective inhibitors. researchgate.net Such strategies are directly applicable to the development of novel drug candidates based on the this compound scaffold.

Biological Exploration and Mechanistic Investigations Pre Clinical Research

Targeted Biological Activities of 5,6-Dimethoxyquinazolin-4(3H)-one and its Derivatives

Pre-clinical investigations have focused on elucidating the specific biological targets of this compound and structurally similar analogs. These studies explore how modifications to the quinazolinone core influence its interaction with key biological molecules, driving research in oncology, neurodegenerative diseases, and infectious disorders.

Enzyme Inhibition Studies

The quinazolinone scaffold has proven to be a versatile framework for designing potent enzyme inhibitors. Research has demonstrated that derivatives of this compound can effectively target a wide array of enzymes, including kinases, cholinesterases, and those involved in DNA repair.

Derivatives of dimethoxy-quinazolin-4(3H)-one have been identified as potent inhibitors of multiple tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these enzymes is a hallmark of many cancers.

Studies on a series of 6,7-dimethoxyquinazolin-4(3H)-one derivatives have shown significant inhibitory activity against several key tyrosine kinases. For instance, certain ester and hydrazide derivatives demonstrated potent, low-micromolar to nanomolar inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). While the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) was less pronounced, some compounds still showed comparable activity to the reference drug, Sorafenib. ijmphs.com The substitution pattern on the quinazolinone core is crucial, with specific modifications enhancing the binding affinity to the ATP-binding pocket of these kinases. ijmphs.comeurekaselect.com

Interactive Table: Tyrosine Kinase Inhibition by 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives ijmphs.com

| Compound ID | Modification | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

|---|---|---|---|---|---|

| 2h | Ester Derivative | EGFR | 0.102 ± 0.014 | Erlotinib | 0.056 ± 0.012 |

| 2i | Ester Derivative | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |

| 3h | Hydrazide Derivative | EGFR | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 |

| 3i | Hydrazide Derivative | EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 |

| 2i | Ester Derivative | HER2 | 0.115 ± 0.017 | Lapatinib | 0.048 ± 0.011 |

| 3i | Hydrazide Derivative | HER2 | 0.158 ± 0.021 | Lapatinib | 0.048 ± 0.011 |

| 2i | Ester Derivative | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| 3i | Hydrazide Derivative | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |

| 2j | Ester Derivative | VEGFR2 | 0.247 ± 0.015 | Sorafenib | 0.091 ± 0.012 |

| 3g | Hydrazide Derivative | VEGFR2 | 0.294 ± 0.011 | Sorafenib | 0.091 ± 0.012 |

Note: The presented data is for 6,7-dimethoxy derivatives, which are structural isomers of the subject compound.

The quinazoline (B50416) scaffold is actively being explored for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease. mdpi.comdrugbank.comnih.gov The strategy often involves a multi-target approach, addressing the cholinergic deficit, β-amyloid (Aβ) plaque formation, and neuroinflammation. nih.govnih.gov

Derivatives of dimethoxy-quinazoline have shown promise in this area. Research on N-(3,4-Dimethoxy-Phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) demonstrated its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov Furthermore, quinazolin-4-one derivatives have been developed as selective inhibitors of histone deacetylase 6 (HDAC6). acs.org Inhibition of HDAC6 can enhance the acetylation of α-tubulin, a protein crucial for microtubule stability in neurons, and has been shown to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org These findings underscore the potential of dimethoxy-quinazolinone derivatives to combat the multifaceted pathology of Alzheimer's disease. nih.govnih.govacs.org

Urease is an enzyme produced by various pathogens, including Helicobacter pylori, which contributes to the pathology of peptic ulcers and the formation of infection-induced kidney stones. nih.govnih.govresearchgate.net Inhibiting this enzyme is a key therapeutic strategy. Research has shown that linking heterocyclic moieties like triazole or thiadiazole to the quinazoline-4(3H)-one core can produce potent urease inhibitors. nih.gov One study found that a derivative bearing a thiadiazole ring was the most effective, suggesting that the quinazolinone scaffold serves as an effective anchor for presenting inhibitory pharmacophores to the urease active site. nih.gov

Targeting DNA repair pathways is a critical strategy in cancer therapy, as it can sensitize tumor cells to DNA-damaging agents. The quinazolinone scaffold has been successfully utilized to create inhibitors for several key DNA repair enzymes.

Notably, various quinazolinone derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme central to the repair of single-strand DNA breaks. ijmphs.comeurekaselect.combenthamdirect.comrsc.orgresearchgate.net By inhibiting PARP, these compounds can induce synthetic lethality in cancers with pre-existing defects in other DNA repair pathways, such as those involving BRCA1/2 mutations. Furthermore, other quinazolinone derivatives have been identified as inhibitors of RAD51, a key protein in the homologous recombination pathway for repairing double-strand DNA breaks. nih.gov The identification of a 6,7-dimethoxy-quinazolin-4(3H)-one derivative as a moderate inhibitor of bacterial DNA gyrase B further expands the scope of this scaffold in modulating DNA-related enzyme systems. nih.gov

Receptor Modulation and Ligand Binding Studies

Beyond direct enzyme inhibition, quinazolinone derivatives have been shown to modulate cellular function through binding to specific receptors and protein domains. This activity is crucial for interfering with signaling pathways that drive disease.

For example, different derivatives of the core quinazolinone structure have been identified as binders for a variety of targets. These include:

Phosphodiesterases (PDEs): Certain quinazoline derivatives act as inhibitors of phosphodiesterases, enzymes that are relevant targets in the treatment of Alzheimer's disease. drugbank.comnih.gov

Bromodomain and Extra-Terminal Domain (BET) Proteins: 6-Methylquinazolin-4(3H)-one based compounds have been identified as binders to the bromodomain of BRD9, an epigenetic reader protein involved in chromatin regulation and cancer.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Aza-quinazoline derivatives have been developed as selective inhibitors of IRAK4, a key kinase in inflammatory signaling pathways.

These examples highlight the versatility of the quinazolin-4(3H)-one scaffold in creating molecules that can bind with high specificity to diverse protein targets, thereby modulating their function and affecting downstream cellular processes.

Cell-Based Assays for Pharmacological Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of the quinazolinone scaffold have demonstrated significant effects on fundamental cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle). These effects are crucial for njihovo potential application as anticancer agents.

Studies have shown that various quinazolin-4(3H)-one derivatives can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govrsc.org This phase of the cell cycle is a critical control point that prevents cells from entering mitosis with damaged DNA. For instance, a novel synthetic quinazoline derivative, WYK431, was found to arrest human gastric cancer BGC823 cells at the G2/M phase. nih.gov This arrest was associated with the modulation of key cell cycle regulators, CDK1 and CDC25C. nih.gov Similarly, other quinazoline derivatives have been reported to induce G2/M phase arrest in various cancer cell lines, suggesting a common mechanism of action for this class of compounds. nih.gov

In addition to cell cycle arrest, the induction of apoptosis is a hallmark of many anticancer agents. Quinazolinone derivatives have been shown to trigger this process through the mitochondrial (intrinsic) pathway. nih.gov Treatment of BGC823 cells with WYK431 led to the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3, which are key executioners of apoptosis. nih.gov Furthermore, studies on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives have also confirmed their ability to induce apoptosis in cancer cells. nih.gov One of the active compounds from this series, at concentrations of 1 µM and 10 µM, resulted in apoptosis ratios of 11.6% and 31.8%, respectively, in PC3 cells after 72 hours of treatment. nih.gov

Modulation of Cellular Signaling Pathways

The pharmacological effects of quinazolinone derivatives are underpinned by their ability to modulate various intracellular signaling pathways that are often dysregulated in diseases like cancer.

A significant body of research points to the role of quinazolinones as inhibitors of protein kinases, which are key components of these signaling cascades. mdpi.commdpi.com The PI3K/Akt and MAPK signaling pathways, which are critical for cell growth, proliferation, and survival, have been identified as major targets. mdpi.com For example, the quinazoline derivative WYK431 was shown to downregulate the levels of the PI3K/Akt signaling pathway in human gastric cancer cells. nih.gov Another study on a 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline derivative demonstrated its ability to inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway. nih.gov

Furthermore, the quinazolinone scaffold has been identified as a privileged structure for developing inhibitors of various other kinases, including Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. mdpi.com Derivatives of quinazolin-4(3H)-one have also been developed as inhibitors of transcription factors such as NF-kappaB and AP-1, and the translation initiation factor eIF-4E, all of which are implicated in cancer progression. nih.gov The ability of these compounds to interact with multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. nih.gov

In Vitro Antimicrobial and Antiparasitic Efficacy Assessments

Beyond their anticancer properties, derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites.

The emergence of multi-drug resistant (MDR) bacteria is a major global health threat, necessitating the development of new antibacterial agents. Quinazolin-4(3H)-one derivatives have shown promise in this area, with demonstrated activity against several MDR strains.

A series of novel quinazolin-4(3H)-one derivatives exhibited potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 0.25 μg/mL. nih.gov Notably, some of these compounds demonstrated equipotent MICs against multiple drug-resistant strains of S. aureus, including vancomycin-resistant S. aureus (VRSA). nih.gov Another study reported on 4(3H)-quinazolinones with activity against a panel of Gram-positive organisms, including vancomycin- and linezolid-resistant S. aureus strains, with MIC values as low as ≤0.5 μg/mL. acs.org

Furthermore, certain quinazolin-4(3H)-one derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The MIC values for these compounds against M. tuberculosis were in the range of 2-16 μg/mL. nih.govrsc.org The proposed mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 4'c | Staphylococcus aureus | 0.03 - 0.25 | nih.gov |

| Quinazolin-4(3H)-one derivative 4'e | Staphylococcus aureus | 0.03 - 0.25 | nih.gov |

| Quinazolin-4(3H)-one derivative 27 | Staphylococcus aureus (including VRSA and linezolid-resistant strains) | ≤0.5 | acs.org |

| Quinazolin-4(3H)-one derivative 4d | Mycobacterium tuberculosis | 2 - 16 | nih.gov |

| Piperazine linked quinazoline 8b | Mycobacterium tuberculosis | 2 - 16 | rsc.org |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6 ± 0.5 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3 ± 0.4 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | 30.1 ± 0.6 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | 25.1 ± 0.5 | nih.gov |

In addition to their antibacterial properties, quinazolin-4-(3H)-one derivatives have been evaluated for their antifungal activity against a variety of fungal species, including those that are pathogenic to plants and humans.

One study investigated the in vitro antifungal activity of a series of quinazolin-4-(3H)-one derivatives against several tree plant fungi. The results indicated that some of the synthesized compounds displayed good antifungal activity against Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb. researchgate.net Another study reported the antifungal activity of quinazolinone derivatives against human pathogenic fungi. For instance, the compound 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one exhibited MICs of 18.3 ± 0.6, 23.1 ± 0.4, and 26.1 ± 0.5 µg/mL against Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans, respectively. nih.gov

| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3 ± 0.6 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Saccharomyces cerevisiae | 23.1 ± 0.4 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1 ± 0.5 | nih.gov |

| Quinazolin-4(3H)-one derivative 4 | Candida albicans | 32 | nih.gov |

| Quinazolin-4(3H)-one derivative 9 | Candida albicans | 64 | nih.gov |

| Quinazolin-4(3H)-one derivative 4 | Aspergillus niger | 32 | nih.gov |

| Quinazolin-4(3H)-one derivative 9 | Aspergillus niger | 64 | nih.gov |

Acanthamoeba castellanii is a free-living amoeba that can cause serious human infections, including a severe eye infection known as Acanthamoeba keratitis. A library of nineteen 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives was synthesized and evaluated for their antiamoebic activity against this parasite. hw.ac.uknih.gov The results showed that eighteen of the nineteen derivatives significantly reduced the viability of A. castellanii, with IC50 values ranging between 50 and 100 μg/mL. hw.ac.uknih.gov In addition to their amoebicidal effects, these compounds also inhibited the two critical stages of the amoeba's life cycle: encystation (transformation into a dormant cyst) and excystation (transformation back into the infective trophozoite stage). researchgate.net Importantly, these compounds showed minimal cytotoxicity against human keratinocyte (HaCaT) cells, suggesting a favorable selectivity profile. hw.ac.uknih.gov

| Compound Activity | Observation | Reference |

|---|---|---|

| IC50 against A. castellanii | 50 - 100 μg/mL for 18 out of 19 derivatives | hw.ac.uknih.gov |

| Effect on Encystation | Inhibited | researchgate.net |

| Effect on Excystation | Inhibited | researchgate.net |

| Cytotoxicity against HaCaT cells | Minimal | hw.ac.uknih.gov |

Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority, especially in light of increasing drug resistance. The 4-quinazolinone moiety, a key feature of this compound, is found in the natural antimalarial product febrifugine (B1672321) and is considered essential for its activity. nih.gov

Several studies have explored the antimalarial potential of quinazolinone derivatives. A series of 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of febrifugine, exhibited antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov In another study, a novel series of quinazolinone-2-carboxamide derivatives were identified as potent inhibitors of Plasmodium falciparum growth, with one compound demonstrating in vivo efficacy in a humanized mouse model. acs.org Furthermore, newly synthesized quinazolinone-4 derivatives have been shown to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.net These findings underscore the potential of the quinazolinone scaffold as a source of new antimalarial agents.

Anti-inflammatory and Immunomodulatory Potentials in Research Models

Derivatives of the quinazolin-4(3H)-one core structure have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net The inhibition of inflammatory mediators at the transcriptional level is a promising strategy for developing new anti-inflammatory drugs. researchgate.net Research into related quinazolinone compounds has shown that they can modulate the production of key signaling molecules involved in the inflammatory cascade. For instance, studies on similar flavonoid structures have investigated their ability to reduce the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines. mdpi.commdpi.com This is often achieved by attenuating the expression of enzymes like nitric oxide synthase and cyclooxygenase-2. mdpi.com

Furthermore, the immunomodulatory effects of related compounds have been linked to their influence on critical signaling pathways. For example, some flavonoids can interfere with nuclear factor-κB (NF-κB) translocation and mitogen-activated protein kinase (MAPK) pathways, both of which are central to the inflammatory response. mdpi.com The exploration of quinazolinone-7-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) also points to a mechanism for reducing inflammation. nih.gov By inhibiting sEH, these compounds can maintain higher levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. nih.gov

Antineoplastic Potential in Cancer Cell Lines (excluding clinical data)

The antineoplastic potential of quinazolin-4(3H)-one derivatives has been extensively studied in various cancer cell lines. nih.govnih.gov These compounds have shown significant cytotoxicity against a range of human tumors. nih.gov For example, a series of quinazolin-4(3H)-one derivatives exhibited potent cytotoxic effects against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov In some cases, the cytotoxicity of these synthesized compounds was found to be 2- to 30-fold more potent than the established anticancer drug, lapatinib. nih.gov

Another study focused on novel quinazoline-4-(3H)-one derivatives as histone deacetylase 6 (HDAC6) inhibitors. nih.gov One of the synthesized compounds, designated as 5c, was particularly active against the MCF-7 cell line, inducing cell-cycle arrest in the G2 phase and promoting apoptosis. nih.gov This selective inhibition of HDAC6 was confirmed by observing the acetylation of α-tubulin with minimal effect on acetyl-H3. nih.gov Furthermore, derivatives of 4-anilinoquinazoline (B1210976) have been synthesized and evaluated for their anticancer efficacy in human colorectal cancer cell lines (HCT116, HT29, SW620), with a lead molecule, DW-8, demonstrating sub-micromolar potency. researchgate.net

The broad-spectrum cytotoxic nature of these compounds has been demonstrated across a panel of human cancer cell lines, including those for colon, glioblastoma, breast, ovarian, lung, skin, prostate, neuroblastoma, and pancreatic cancers. rsc.org

Table 1: Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one hydrazides (e.g., 3a, 3j) | MCF-7 | 0.20 - 0.84 | nih.gov |

| Quinazolin-4(3H)-one hydrazides | A2780 | 0.14 - 0.84 | nih.gov |

| 5c (HDAC6 inhibitor) | MCF-7 | 13.7 | nih.gov |

| DW-8 (4-anilinoquinazoline analog) | Colorectal Cancer Lines | Sub-micromolar | researchgate.net |

| 2-styrylquinazolin-4(3H)-one derivatives | Various | Sub-µM | rsc.org |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms of Action Elucidation

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. nih.gov A variety of methodologies are employed in pre-clinical research to achieve this. Direct biochemical methods, genetic interaction studies, and computational inference are common approaches. nih.gov For quinazolin-4(3H)-one derivatives, a key area of investigation has been their interaction with protein kinases. nih.gov

Target identification often begins with screening the compound against a panel of known enzymes or receptors. For instance, synthesized quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple tyrosine protein kinases, including CDK2, EGFR, HER2, and VEGFR2. nih.gov Computational data integration and network analysis can then be used to pinpoint the most physiologically relevant targets. nih.gov

Another powerful technique is chemical proteomics, which can globally assess the impact of a compound on protein complexes within human cells. nih.gov This "function-first" strategy can identify changes in protein-protein interactions caused by the binding of the small molecule to specific sites. nih.gov

Protein-Ligand Interaction Analysis

Understanding the interaction between a compound (ligand) and its protein target is fundamental to drug design. nih.gov Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule to a protein. ajol.infoyoutube.com This analysis can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. ajol.info

For quinazolin-4(3H)-one derivatives, molecular docking studies have provided insights into how they inhibit kinase activity. For example, docking analyses revealed that certain derivatives act as ATP-competitive or non-competitive inhibitors of kinases like CDK2 and EGFR by interacting with key residues in the ATP-binding site. nih.gov These in silico predictions are often complemented by experimental techniques like isothermal titration calorimetry (ITC), which directly measures the heat changes upon binding, and thermal shift assays, which assess changes in protein stability upon ligand binding. mdpi.com

Gene Expression and Proteomic Profiling in Research Models

To understand the broader cellular response to a compound, researchers utilize gene expression and proteomic profiling. Gene expression profiling, often performed using microarrays or RNA sequencing, can identify which genes are up- or down-regulated in response to treatment with the compound. nih.govnih.gov This can reveal the cellular pathways that are perturbed by the drug. For instance, gene expression analysis of disseminated tumor cells has revealed molecular heterogeneity. nih.gov

Proteomics, the large-scale study of proteins, provides a complementary view of the cellular response. nih.gov Techniques like size exclusion chromatography followed by mass spectrometry (SEC-MS) can assess the global impact of a compound on protein complexes. nih.gov Chemical proteomic approaches can also identify the direct protein targets of a compound within a complex cellular environment. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models, Disease Models)

After demonstrating promising activity in cell-based assays, the efficacy of a compound is typically evaluated in animal models. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for testing the in vivo efficacy of novel anticancer agents. nih.gov These models allow for the assessment of a drug's effect on tumor growth in a living organism. nih.gov

While specific in vivo data for this compound is not detailed in the provided context, the general approach involves administering the compound to tumor-bearing animals and monitoring tumor growth over time compared to a control group. nih.gov The data from these studies, such as tumor growth inhibition, is critical for determining whether a compound has the potential to move forward into clinical development. nih.gov

Pharmacodynamic Markers and Biomarker Analysis in Animal Studies

No published studies detailing the analysis of pharmacodynamic markers or other biomarkers in animal models following administration of this compound were found.

Efficacy Assessment in Pre-clinical Disease Models (e.g., Oncology, Infectious Disease, Neurodegenerative Conditions)

There is no available data from preclinical animal studies assessing the efficacy of this compound in models of oncology, infectious disease, or neurodegenerative conditions.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the 5,6-dimethoxyquinazolin-4(3H)-one scaffold have provided valuable insights into the structural requirements for biological activity. The quinazoline (B50416) core itself is a critical pharmacophoric element, and substitutions at various positions can dramatically alter a compound's potency and selectivity.

Research into quinazoline derivatives has shown that the nature and position of substituents on the quinazoline ring and on appended phenyl rings are crucial for activity. For instance, in the broader class of quinazolinone derivatives, substitutions at the C2 and C3 positions have been extensively explored. Modifications at the C2 position with different aryl or alkyl groups can influence the compound's interaction with target proteins. Similarly, the substituent at the N3 position is vital for modulating activity; it can range from simple alkyl or aryl groups to more complex heterocyclic moieties.

The 5,6-dimethoxy substitution pattern on the quinazoline ring is a key feature. These electron-donating groups can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target enzymes. For example, in the context of epidermal growth factor receptor (EGFR) inhibitors, the presence of methoxy (B1213986) groups at positions 6 and 7 of the quinazoline core has been shown to increase the activity of the compounds. mdpi.com While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in the public domain, the principles derived from closely related 6,7-dimethoxyquinazoline (B1622564) derivatives offer valuable guidance.

Substitutions on the aniline (B41778) ring of 4-anilinoquinazoline (B1210976) derivatives also play a significant role. The introduction of small, hydrophobic substituents on the aniline moiety has been shown to increase activity in certain contexts. mdpi.com The nature of the linker between the quinazoline core and other parts of the molecule is another area of exploration. Studies on phosphoinositide 3-kinase (PI3K) delta inhibitors have shown that modifying the linker can lead to compounds with improved bioavailability. researchgate.net

The following table summarizes the impact of some structural modifications on the activity of quinazolinone derivatives, providing a general understanding that can be extrapolated to the 5,6-dimethoxy scaffold.

| Compound Series | Modification | Impact on Biological Activity |

| Quinazolin-4(3H)-one esters/hydrazides | Dimethoxy substituents at C6 & C7 | Increased cytotoxicity nih.gov |

| Quinazolin-4(3H)-one hydrazides | Fluoro substituents at C6 & C8 | Increased activity against A2780 cell lines nih.gov |

| 4-anilino-quinazoline derivatives | Insertion of thiophene-2-ylmethanamine at C4 | Good antiproliferative activity on A431 cells mdpi.com |

| 4-anilino-quinazoline derivatives | 5-substituted furan-2-yl moiety at C6 | Enhanced antiproliferative activity mdpi.com |

| 6-benzamide quinazoline derivatives | Fluoro-substituent at C2 of the benzene (B151609) ring | Vital for inhibitory activity mdpi.com |

Identification of Key Pharmacophoric Features of this compound

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, the key pharmacophoric features are generally inferred from their interactions with biological targets, often elucidated through molecular docking and modeling studies.

The quinazolin-4(3H)-one core is a fundamental pharmacophoric element, often acting as a scaffold that correctly orients other functional groups for optimal interaction with a target protein. The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, while the carbonyl group at position 4 is a prominent hydrogen bond acceptor.

In many quinazolinone-based inhibitors, a substituted phenyl ring is attached at either the N3 or C2 position. This aromatic ring often occupies a hydrophobic pocket in the target protein, and its substituents can form additional hydrogen bonds or van der Waals interactions, thereby enhancing binding affinity.

Based on studies of various quinazolinone derivatives, a general pharmacophore model would include:

A heterocyclic quinazolinone core for scaffolding and hydrogen bonding.

Hydrogen bond acceptors (e.g., the carbonyl oxygen and ring nitrogens).

Hydrogen bond donors (e.g., the N-H group at position 3).

Aromatic/hydrophobic regions for van der Waals and pi-pi stacking interactions.

Specifically for this compound, the two methoxy groups as potential hydrogen bond acceptors or for specific hydrophobic interactions.

Design Principles for Enhanced Potency, Selectivity, and Bioavailability (in a research context)

The design of new analogs of this compound with improved pharmacological properties is guided by several key principles. These principles aim to enhance potency, increase selectivity for the desired target over off-targets, and improve bioavailability.

Enhancing Potency: Potency can be increased by optimizing the interactions between the molecule and its target. This often involves introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions within the target's binding site. For instance, modifying the substituents on an appended phenyl ring to better fit a hydrophobic pocket can lead to a significant increase in potency. mdpi.com

Improving Selectivity: Selectivity is crucial to minimize off-target effects. It can be achieved by exploiting the differences in the binding sites of the target protein and other related proteins. For example, designing a molecule that specifically interacts with a unique amino acid residue in the target's active site can confer high selectivity. The introduction of bulky groups can sometimes prevent a molecule from binding to a smaller off-target binding pocket.

Increasing Bioavailability: For a drug to be effective, it must reach its target in the body in sufficient concentrations. This is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Lead optimization efforts often focus on improving these properties. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can increase metabolic stability and prolong the drug's half-life. researchgate.net The optimization of natural lead structures often involves efforts to enhance drug efficacy, optimize ADMET profiles, and improve chemical accessibility. researchgate.net

Lead Optimization Strategies and Analog Design

Lead optimization is an iterative process of modifying a biologically active compound to improve its pharmacological and physicochemical properties. For this compound, lead optimization strategies would focus on systematically altering its structure to develop analogs with superior therapeutic potential.

Analog Design: The design of new analogs is guided by the SAR data and pharmacophore models. For example, if SAR studies indicate that a hydrophobic substituent at a particular position enhances activity, a series of analogs with different hydrophobic groups (e.g., methyl, ethyl, trifluoromethyl) would be synthesized and tested. Molecular modeling and docking can be used to predict which modifications are most likely to improve binding affinity before they are synthesized.

Improving ADMET Properties: A significant part of lead optimization involves fine-tuning the ADMET properties of a compound. This can involve:

Modifying Lipophilicity: Lipophilicity (logP) is a key determinant of a drug's absorption and distribution. It can be fine-tuned by adding or removing polar or nonpolar functional groups.

Blocking Metabolic Hotspots: If a compound is rapidly metabolized at a specific site, that "hotspot" can be blocked by introducing a group that is resistant to metabolic enzymes, such as a fluorine atom.

Introducing Prodrug Moieties: A prodrug is an inactive compound that is converted into an active drug in the body. This strategy can be used to improve solubility, permeability, or to target the drug to a specific tissue.

The following table presents IC50 values for a series of quinazolin-4(3H)-one derivatives, illustrating the outcomes of structural modifications on their biological activity. While not all compounds contain the 5,6-dimethoxy substitution, the data provides valuable insights into the SAR of the broader quinazolinone class.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 2j | MCF7 | 3.79 ± 0.96 | nih.gov |

| 3j | MCF7 | 0.20 ± 0.02 | nih.gov |

| 3a | A2780 | 3.00 ± 1.20 | nih.gov |

| 3g | A2780 | 0.14 ± 0.03 | nih.gov |

| Lapatinib (control) | MCF7 | 5.9 ± 0.74 | nih.gov |

| Lapatinib (control) | A2780 | 12.11 ± 1.03 | nih.gov |

| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (control) | CDK2 | 0.131 ± 0.015 | nih.gov |

| 2h | HER2 | 0.138 ± 0.012 | nih.gov |

| 2i | HER2 | 0.128 ± 0.024 | nih.gov |

| 3f | HER2 | 0.132 ± 0.014 | nih.gov |

| 3g | HER2 | 0.112 ± 0.016 | nih.gov |

| Lapatinib (control) | HER2 | 0.062 ± 0.011 | nih.gov |

| 2h | EGFR | 0.102 ± 0.014 | nih.gov |

| 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| 3h | EGFR | 0.128 ± 0.016 | nih.gov |

| 3i | EGFR | 0.181 ± 0.011 | nih.gov |

| Erlotinib (control) | EGFR | 0.056 ± 0.012 | nih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Based Virtual Screening Methodologies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 5,6-Dimethoxyquinazolin-4(3H)-one, into the binding site of a target protein. The primary goal is to determine the binding affinity and mode of interaction, which are crucial for assessing the compound's potential as a therapeutic agent. For instance, studies on various quinazolinone derivatives have utilized molecular docking to screen for potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and poly (ADP-ribose) polymerase-1 (PARP-1). In a hypothetical docking study of this compound, the quinazolinone core would be expected to form key hydrogen bonds and hydrophobic interactions within the active site, while the 5,6-dimethoxy groups could further modulate binding affinity and selectivity through additional interactions.

Ligand-based virtual screening, on the other hand, is employed when the three-dimensional structure of the target protein is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand is used as a template to search for other compounds in a database that have similar steric and electronic features. For this compound, this would involve creating a pharmacophore model based on its structural features—hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model could then be used to screen large compound libraries to identify molecules with a similar pharmacophoric pattern, which would then be prioritized for further investigation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. For this compound, DFT calculations could elucidate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, providing guidance for the rational design of synthetic routes.

The calculated HOMO-LUMO energy gap is a particularly important parameter, as it is related to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the molecular electrostatic potential (MEP) map can visually represent the charge distribution, highlighting the electron-rich and electron-deficient regions of this compound. This information is invaluable for understanding and predicting its interactions with biological macromolecules.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a semi-rigid structure like this compound, the primary sources of flexibility are the methoxy (B1213986) groups at positions 5 and 6. A systematic conformational search would reveal the preferred orientations of these groups, which in turn would influence how the molecule fits into a protein's binding pocket.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. These simulations can reveal the stability of different conformations, the flexibility of the molecule, and its interactions with solvent molecules. When a ligand-protein complex is subjected to MD simulations, it can provide insights into the stability of the binding mode predicted by molecular docking and highlight key interactions that are maintained over time.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study involving this compound, this compound would serve as a core scaffold. A series of derivatives would be designed by systematically modifying the substituents at various positions on the quinazolinone ring.

The biological activity of each derivative would be determined experimentally, and a set of molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates the descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the optimization of the lead compound.

| QSAR Model Parameters | Description |

| Dependent Variable | The biological activity of the compounds (e.g., IC50). |

| Independent Variables | Molecular descriptors (e.g., logP, molar refractivity, electronic parameters). |

| Statistical Method | The algorithm used to build the model (e.g., Multiple Linear Regression, Partial Least Squares). |

| Model Validation | Techniques used to assess the predictive power of the model (e.g., cross-validation, external test set). |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico tools play a crucial role in the early assessment of these properties, helping to identify and deprioritize compounds that are likely to fail in later stages of drug development. For this compound, a variety of computational models can be used to predict its ADMET profile.

Absorption can be predicted by assessing properties such as lipophilicity (logP), aqueous solubility, and permeability through biological membranes. Distribution is often estimated by predicting plasma protein binding and the ability to cross the blood-brain barrier. Metabolism prediction involves identifying the most likely sites of metabolic modification by cytochrome P450 enzymes. Excretion pathways can also be computationally estimated. Finally, a range of toxicity models can predict potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity. The results of these in silico ADMET predictions for quinazolinone derivatives have been shown to be valuable in guiding the selection of compounds for synthesis and further testing.

| ADMET Property | Predicted Parameter for this compound (Hypothetical) |

| Absorption | Good oral bioavailability based on Lipinski's rule of five. |

| Distribution | Moderate plasma protein binding. |

| Metabolism | Potential for O-demethylation at the methoxy groups. |

| Excretion | Primarily renal clearance. |

| Toxicity | Low predicted mutagenicity and carcinogenicity. |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are the principal tools for determining the molecular structure of 5,6-Dimethoxyquinazolin-4(3H)-one. They probe the interaction of the molecule with electromagnetic radiation to reveal detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the molecular framework of this compound in solution.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. In a typical spectrum of this compound, the proton at the C2 position appears as a singlet downfield. The two aromatic protons on the benzene (B151609) ring portion appear as a pair of doublets, a characteristic pattern for ortho-coupled hydrogens. The six protons of the two methoxy (B1213986) groups at positions 5 and 6 typically appear as distinct singlets, and the N-H proton of the lactam ring is often observed as a broad singlet.

¹³C NMR spectroscopy maps the carbon backbone of the molecule. The spectrum shows distinct signals for each carbon, including the carbonyl carbon (C4) at a characteristic downfield shift, the C2 carbon, and the carbons of the aromatic ring and methoxy groups.

2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign the proton and carbon signals by showing correlations between directly bonded or long-range coupled nuclei, confirming the substitution pattern of the methoxy groups.

Table 1: Representative NMR Spectral Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent used (e.g., DMSO-d₆). J values represent coupling constants in Hertz (Hz).

| Atom Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| H-2 | ~8.0 | ~145.0 |

| H-7 | ~7.3 (d, J ≈ 9.0 Hz) | ~119.0 |

| H-8 | ~7.0 (d, J ≈ 9.0 Hz) | ~105.0 |

| 5-OCH₃ | ~3.9 | ~56.5 |

| 6-OCH₃ | ~3.8 | ~56.2 |

| N₃-H | ~12.0 (br s) | - |

| C-4 | - | ~160.5 |

| C-5 | - | ~148.7 |

| C-6 | - | ~154.1 |

| C-4a | - | ~114.5 |

| C-8a | - | ~138.0 |

Mass Spectrometry (MS, EI-MS, LC-MS/MS, ESI-MS, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental formula of this compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used to confirm the molecular mass. It typically shows a prominent ion corresponding to the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This precision allows for the calculation of the elemental formula (C₁₀H₁₀N₂O₃), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [C₁₀H₁₁N₂O₃]⁺ is 207.0715.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Formula | Calculated m/z | Observed m/z (Example) |

| HRMS (ESI) | [C₁₀H₁₁N₂O₃]⁺ | 207.0715 | 207.0713 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. A strong absorption band is observed for the C=O (amide) stretching vibration. The N-H bond of the lactam also gives a distinct stretching band. Other significant absorptions include those for C-H bonds of the aromatic ring and methoxy groups, C=C and C=N bonds within the heterocyclic system, and the C-O bonds of the ether linkages.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Lactam) | Stretching | 3300 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic, -OCH₃) | Stretching | 2980 - 2850 |

| C=O (Amide I) | Stretching | 1690 - 1660 |

| C=C / C=N (Aromatic) | Stretching | 1620 - 1570 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1280 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the electronic transitions within the conjugated system of the molecule. The quinazolinone core, being an extensive chromophore, gives rise to characteristic absorption bands in the UV region. The spectrum is useful for quantitative analysis and for monitoring reactions involving this chromophore.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction producing the target compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the product can be visualized (often under UV light at 254 nm) and its retention factor (Rf) value determined relative to the starting materials.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the final compound. Using a reverse-phase column (e.g., C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, a sharp peak corresponding to this compound can be obtained. The purity is calculated from the area of this peak relative to the total area of all observed peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. While this is the ultimate method for structural confirmation in the solid state, obtaining a single crystal of sufficient quality for diffraction can be a significant challenge.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the successful synthesis of the target molecule.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 58.25 | 58.13 |

| Hydrogen (H) | 4.89 | 5.33 |

| Nitrogen (N) | 13.59 | 14.02 |

The close correlation between the calculated and found values in the analysis of the 2(1H)-one isomer lends confidence to the synthetic route and purification methods that would be applicable to this compound. researchgate.net

Zetasizer Analysis and Scanning Electron Microscopy (SEM) for Nanoparticle Characterization

When a compound like this compound is formulated into nanoparticles, for instance, for drug delivery applications, its characterization extends beyond elemental analysis to include the physical properties of the nanoparticles themselves. nih.gov Zetasizer analysis and Scanning Electron Microscopy (SEM) are two powerful techniques for this purpose.

Zetasizer Analysis:

A Zetasizer instrument is primarily used to measure the size distribution (hydrodynamic diameter) and zeta potential of nanoparticles in a liquid dispersion. youtube.comnanocomposix.com These parameters are crucial for predicting the stability and in-vivo behavior of nanoparticle formulations.

Particle Size Distribution: Dynamic Light Scattering (DLS) is the technique employed by a Zetasizer to determine the size of nanoparticles. researchgate.net It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. researchgate.net Smaller particles move more rapidly, leading to faster fluctuations. The resulting data provides the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. A low PDI value is generally desirable for uniformity.

Zeta Potential: This is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. researchgate.net A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. nanocomposix.com

Scanning Electron Microscopy (SEM):

SEM is an imaging technique that provides high-resolution, three-dimensional-like images of the surface morphology of nanoparticles. nih.gov In SEM, a focused beam of electrons is scanned over a sample, and the signals arising from the interactions of the electrons with the sample are detected to form an image. This allows for the direct visualization of the nanoparticles' shape, size, and surface texture. nih.gov For instance, SEM can confirm if the nanoparticles are spherical, uniform in size, and whether they are aggregated. nih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the nanoparticle surface.

In the context of nanoparticles containing this compound, SEM would be instrumental in verifying the success of the formulation process by providing visual evidence of nanoparticle formation and their morphological characteristics. nih.gov

Review of Patent Landscape and Emerging Research Trends

Analysis of Research-Oriented Patents Involving 5,6-Dimethoxyquinazolin-4(3H)-one

A comprehensive analysis of the patent landscape reveals a notable scarcity of patents that specifically claim or focus on the scientific applications of this compound. The majority of patent literature concerning dimethoxy-substituted quinazolinones centers on the 6,7-dimethoxy and 5,7-dimethoxy isomers, which are key components in the development of various kinase inhibitors and other therapeutic agents.

While the broader class of quinazolinones is extensively patented for a wide array of biological activities, the specific 5,6-dimethoxy substitution pattern does not feature prominently in these filings. This suggests that, to date, its unique properties have not been leveraged for proprietary scientific applications in the same way as other isomers. The focus of existing patents remains on derivatives with alternative methoxy (B1213986) substitution patterns on the benzene (B151609) ring of the quinazolinone core.

Identification of Novel Applications and Research Directions for the Scaffold

The exploration of novel applications and research directions for the this compound scaffold is an area that remains largely uncharted. The quinazolin-4(3H)-one core is recognized for its versatile biological activities, including but not limited to anticancer, anti-inflammatory, and anticonvulsant properties. Derivatives of this scaffold have been investigated as inhibitors of various enzymes, such as tyrosine kinases and histone deacetylases (HDACs).

The synthesis of various quinazolinone derivatives is well-documented, often involving the condensation of anthranilic acid derivatives with formamide (B127407) or other reagents. While the synthesis of this compound is chemically feasible, its subsequent exploration in screening libraries for biological activity appears limited.

Collaborative Research Initiatives and Interdisciplinary Approaches

Information regarding collaborative research initiatives or interdisciplinary approaches specifically centered on this compound is not documented in publicly available sources. Large-scale research collaborations in the field of medicinal chemistry often target scaffolds that have already shown significant biological promise or are part of established drug discovery programs. The current nascent stage of research concerning this particular isomer likely precedes the formation of such extensive collaborations.

The development of hybrid molecules, which combine the quinazolinone scaffold with other pharmacophores, represents a growing interdisciplinary field. This approach aims to create multifunctional molecules with enhanced efficacy or novel mechanisms of action. While this is a promising strategy for the broader quinazolinone class, its specific application to this compound has not yet been reported. Future interdisciplinary research could explore the synthesis and evaluation of such hybrids, potentially uncovering unique biological properties conferred by the 5,6-dimethoxy substitution pattern.

Future Directions and Research Opportunities

Exploration of Unexplored Biological Targets and Pathways

While quinazolinones are known to interact with a range of enzymes and receptors, there remains a vast, unexplored landscape of biological targets. The structural versatility of the 5,6-Dimethoxyquinazolin-4(3H)-one core allows for the design of derivatives that could modulate novel pathways implicated in various diseases.

Future research should prioritize the investigation of less-characterized kinases, phosphatases, and epigenetic modifiers. For instance, while the inhibitory activity of some quinazolinones on well-known kinases like EGFR and VEGFR is established, their effects on other members of the kinome are largely unknown. nih.gov A systematic screening of this compound derivatives against a broad panel of kinases could reveal unexpected and potent inhibitory activities.

Furthermore, the role of this scaffold in modulating pathways beyond cancer, such as those involved in neurodegenerative diseases, metabolic disorders, and inflammatory conditions, warrants deeper investigation. The known anti-inflammatory properties of some quinazolinones suggest potential interactions with key signaling molecules in inflammatory cascades. mdpi.com

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally friendly production of this compound and its analogs. Traditional synthetic routes often involve harsh reagents, volatile organic solvents, and multiple steps, leading to significant waste generation. mdpi.com Green chemistry approaches are at the forefront of addressing these challenges.

Recent developments have focused on microwave-assisted synthesis, the use of deep eutectic solvents (DES), and mechanochemical methods. mdpi.comtandfonline.comresearchgate.net These techniques offer advantages such as reduced reaction times, lower energy consumption, and the use of safer solvents. mdpi.com For example, the synthesis of 3-substituted-quinazolin-4(3H)-ones has been successfully achieved using a one-pot microwave-assisted reaction in a deep eutectic solvent. tandfonline.com

Moreover, the development of novel catalytic systems, including acid-functionalized magnetic silica (B1680970) nanoparticles, provides a pathway for heterogeneous catalysis in aqueous media at room temperature, further enhancing the sustainability of the synthesis. nih.gov Multi-component reactions also represent a promising strategy for the facile construction of substituted quinazolines from simple and readily available starting materials under metal-free conditions. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinazolinone Derivatives

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis | Well-established procedures | Use of volatile organic solvents, catalysts, and high energy consumption, leading to waste accumulation. mdpi.com |

| Microwave-Assisted Synthesis | Faster reaction times, cleaner reactions. mdpi.comtandfonline.com | Requires specialized equipment. |

| Deep Eutectic Solvents (DES) | Safer, biodegradable solvents, can reduce or eliminate waste. mdpi.comtandfonline.com | May require optimization for specific reactions. |

| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, high efficiency. mdpi.com | Can be substrate-specific. |

| Heterogeneous Catalysis | Catalyst can be easily recovered and reused, reactions can often be performed in water. nih.gov | Catalyst preparation can be complex. |

| Multi-component Reactions | High atom economy, operational simplicity, high yields in shorter reaction times. researchgate.net | Can be challenging to control selectivity. |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery Research

Challenges and Opportunities in Developing this compound Based Research Probes and Tool Compounds

The development of high-quality research probes and tool compounds from the this compound scaffold presents both challenges and significant opportunities. These molecules are essential for validating new biological targets and elucidating complex cellular pathways.

A primary challenge lies in achieving high selectivity for the intended target to avoid off-target effects that can confound experimental results. This requires a deep understanding of the structure-activity relationships and often involves extensive medicinal chemistry efforts to fine-tune the molecule's properties.